(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride

Catalog No.
S1768610
CAS No.
69861-89-8
M.F
C21H27ClN2O3S
M. Wt
423 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino...

CAS Number

69861-89-8

Product Name

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride

IUPAC Name

S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride

Molecular Formula

C21H27ClN2O3S

Molecular Weight

423 g/mol

InChI

InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1

InChI Key

PNDSXGXPDJRQAV-FYZYNONXSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl

Synonyms

Z-L-Lys-SBzlhydrochloride;69861-89-8;Z-LYS-SBZLHCL;AC1L4DUS;C3647_SIGMA;N-|A-Cbz-L-lysinethiobenzylesterhydrochloride;N-alpha-Cbz-L-lysinethiobenzylesterhydrochloride;S-benzyl(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioatehydrochloride;Hexanethioicacid,6-amino-2-(((phenylmethoxy)carbonyl)amino)-,S-(phenylmethyl)ester,monohydrochloride,(S)-

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)SCC2=CC=CC=C2.Cl

Substrate for Trypsin-like Enzyme Assays

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is a chromogenic substrate for trypsin-like enzymes []. Trypsin is a serine protease enzyme found in the digestive system and plays a crucial role in protein digestion. This specific compound possesses a cleavable peptide bond recognized by trypsin-like enzymes. Upon cleavage by the enzyme, the molecule releases a chromophore (a light-absorbing moiety) leading to a colorimetric change. This colorimetric change can be easily measured using a spectrophotometer, allowing for the quantification of trypsin-like enzyme activity in a sample [].

The high sensitivity of this assay makes (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride a valuable tool for researchers studying trypsin-like enzyme activity in various biological contexts. For instance, it can be used to:

  • Analyze trypsin activity in pancreatic juice or cell lysates
  • Investigate the effects of inhibitors on trypsin function
  • Monitor trypsin activity during enzyme purification procedures

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is a complex organic compound with the molecular formula C21H27ClN2O3SC_{21}H_{27}ClN_{2}O_{3}S and a molecular weight of approximately 422.97 g/mol. It is primarily utilized in life sciences research and is known for its structural characteristics, including a benzyl group and a benzyloxycarbonyl amino group, which contribute to its unique properties and potential applications in biochemical studies .

Typical of amino acids and esters. Notably, it can undergo hydrolysis, which breaks down the ester linkage, leading to the formation of free amino acids and alcohols. Additionally, it can react with nucleophiles due to the presence of the thiol group, making it suitable for conjugation reactions in synthetic chemistry .

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride exhibits biological activities that may include interactions with enzymes or receptors involved in metabolic pathways. Its derivatives are explored for their potential inhibitory effects on certain biological targets, which could be significant in drug development .

The synthesis of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride typically involves multi-step organic reactions:

  • Formation of the Benzyl Ester: The initial step often includes the protection of the amino group using benzyloxycarbonyl chloride.
  • Thioester Formation: The introduction of a thioester group through reaction with hexanethioic acid.
  • Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride form for stability and solubility purposes.

These steps require careful control of reaction conditions to ensure high yields and purity .

The primary applications of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride include:

  • Research in Biochemistry: Used as a building block for synthesizing peptides and other bioactive molecules.
  • Drug Development: Investigated for its potential role in developing therapeutic agents due to its biological activity.
  • Chemical Synthesis: Employed in various synthetic pathways involving amino acids and derivatives .

Interaction studies involving (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride focus on its binding affinity with biological macromolecules such as proteins and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects, particularly concerning enzyme inhibition or receptor modulation .

Several compounds share structural similarities with (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-alpha-Cbz-L-lysine thiobenzyl ester hydrochlorideC₁₈H₂₃ClN₂O₄SContains a different protecting group
Z-Lys-SBzl hydrochlorideC₂₁H₂₇ClN₂O₃SSimilar structure but varies in side chain length
(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochlorideC₁₅H₂₃ClN₂O₄Methyl instead of benzyl, affecting its properties

The uniqueness of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride lies in its specific combination of functional groups, which may result in distinct biological activities compared to these similar compounds .

Dates

Modify: 2023-08-15

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